Product packaging for 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid(Cat. No.:CAS No. 395090-68-3)

3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2400375
CAS No.: 395090-68-3
M. Wt: 167.208
InChI Key: FVUKITSPMXBMLI-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Synthesis and Materials Science

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. avantorsciences.comscbt.com Its unique electronic structure and reactivity make it a valuable building block in the synthesis of a wide range of complex molecules. Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological systems. scbt.com

In contemporary chemical synthesis, the pyrrole ring serves as a versatile scaffold for the construction of pharmaceuticals and agrochemicals. scbt.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in drug design and the development of new bioactive agents.

Beyond the life sciences, pyrrole-based materials have garnered significant attention in materials science. The nitrogen-containing heterocycle is a key monomer in the synthesis of conducting polymers, such as polypyrrole. These materials exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion protection. The ongoing research into new synthetic methodologies for substituted pyrroles continues to expand their utility in both medicinal chemistry and materials science. avantorsciences.comscbt.com

Foundational Role of Butanoic Acid Derivatives in Organic and Medicinal Chemistry

Butanoic acid, also known as butyric acid, is a short-chain fatty acid that, along with its derivatives, plays a crucial role in both organic synthesis and medicinal chemistry. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction, making butanoic acid derivatives valuable intermediates in the synthesis of more complex organic molecules.

In the realm of medicinal chemistry, butanoic acid derivatives have emerged as a significant class of bioactive compounds. They are particularly noted for their activity as histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, these compounds can modulate gene expression, leading to various cellular responses, including cell cycle arrest and apoptosis. This mechanism of action has made butanoic acid derivatives promising candidates for the development of anticancer and antiviral therapies. Furthermore, the structural framework of butanoic acid is found in various pharmaceuticals and can be modified to influence a drug's pharmacokinetic and pharmacodynamic properties.

Overview of 3-Methyl-3-(1H-pyrrol-1-yl)butanoic Acid: Structural Context and Research Rationale

This compound is a molecule that incorporates both the pyrrole heterocycle and a substituted butanoic acid moiety. The structure features a pyrrole ring attached via its nitrogen atom to a tertiary carbon, which is also part of a butanoic acid chain. This specific arrangement, with the gem-dimethyl groups on the carbon adjacent to the pyrrole nitrogen, creates a sterically hindered environment around the N-C bond.

While this compound is commercially available, indicating its use in research and development, a thorough review of publicly accessible scientific literature does not yield detailed studies focused specifically on its synthesis, characterization, or applications. General synthetic strategies for similar N-substituted pyrroles often involve the alkylation of pyrrole with an appropriate haloalkane. In this case, a potential route could be the reaction of pyrrole with a derivative of 3-methyl-3-halobutanoic acid.

The rationale for the design and synthesis of this compound in a research context can be inferred from the properties of its constituent parts. The combination of a biologically active pyrrole nucleus with a butanoic acid chain, known for its potential as an HDAC inhibitor, suggests that this compound may have been synthesized as part of an exploratory medicinal chemistry program. Researchers may have aimed to investigate how the specific linkage and steric hindrance of the gem-dimethyl group influence the compound's biological activity or its properties as a molecular scaffold. However, without specific published research, any detailed discussion of its applications remains speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B2400375 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid CAS No. 395090-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-pyrrol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,7-8(11)12)10-5-3-4-6-10/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUKITSPMXBMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395090-68-3
Record name 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid
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Advanced Synthetic Strategies for 3 Methyl 3 1h Pyrrol 1 Yl Butanoic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections for the 3-Methyl-3-(1H-pyrrol-1-yl)butanoic Acid Core

A retrosynthetic analysis of this compound reveals several logical disconnections to arrive at simple, commercially available starting materials. The most direct approach involves disconnecting the C-N bond between the pyrrole (B145914) ring and the tertiary carbon of the butanoic acid side chain. This leads to two primary synthons: a pyrrole anion (or a suitable equivalent) and a cation equivalent of the 3-methyl-3-butanoic acid moiety.

However, a more convergent and widely applicable strategy is to disconnect the bonds forming the pyrrole ring itself. The Paal-Knorr synthesis is a powerful tool for this, suggesting a disconnection to a 1,4-dicarbonyl compound and the key amine precursor, 3-amino-3-methylbutanoic acid. This amino acid is a non-proteinogenic α,α-disubstituted amino acid, which presents its own synthetic challenges, often involving methods for the synthesis of sterically hindered amino acids.

A plausible retrosynthetic pathway is outlined below:

Target MoleculeKey PrecursorsStarting Materials
This compound3-Amino-3-methylbutanoic acid and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran (B146720) as a succinaldehyde (B1195056) equivalent)Simple aldehydes, ketones, and ammonia (B1221849) derivatives for the synthesis of the amino acid.

This retrosynthetic approach highlights the importance of two key fragments: the substituted butanoic acid chain and the 1,4-dicarbonyl unit that will form the pyrrole ring.

Methodologies for the Construction of Pyrrole-Substituted Carboxylic Acid Frameworks

The construction of the pyrrole ring onto a pre-existing carboxylic acid framework, or the concurrent formation of both moieties, can be achieved through several robust synthetic methodologies.

Cyclization Approaches to Pyrrole Ring Formation

The formation of the pyrrole ring is the cornerstone of the synthesis of this compound. Various cyclization strategies have been developed to this end, each with its own advantages and substrate scope.

The Paal-Knorr synthesis is arguably the most direct and widely used method for the preparation of pyrroles. wikipedia.orgorganic-chemistry.orgyoutube.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions. organic-chemistry.orgyoutube.com For the synthesis of the target molecule, this would involve the reaction of 3-amino-3-methylbutanoic acid with a succinaldehyde equivalent, such as 2,5-dimethoxytetrahydrofuran.

The reaction mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction conditions are generally mild, though the steric hindrance of the α,α-disubstituted amino acid could potentially slow the reaction rate. Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. nih.gov

Table 1: Examples of Paal-Knorr Type Reactions for Pyrrole Synthesis

1,4-Dicarbonyl SourceAmineCatalyst/ConditionsProduct Type
2,5-Hexanedione (B30556)Primary AmineAcetic Acid, heat2,5-Dimethyl-N-substituted pyrrole
2,5-DimethoxytetrahydrofuranSulfonamideIron(III) chloride, waterN-Sulfonylpyrrole
SuccinaldehydeAmmoniaNeutral, heatUnsubstituted Pyrrole

It is important to note that while the Paal-Knorr reaction is highly effective, the synthesis of the requisite 3-amino-3-methylbutanoic acid precursor can be a multi-step process.

An alternative approach involves the use of 4-oxobutanoic acids or their derivatives as precursors. In a relevant study, the acid-catalyzed hydrolytic opening of a furan (B31954) ring in an ester precursor led to the formation of a 4,7-dioxooctanoic acid. researchgate.net This diketo-acid could then potentially undergo a Paal-Knorr type reaction with an amine. While not a direct synthesis of the target molecule, this strategy highlights the utility of furan precursors for generating the necessary 1,4-dicarbonyl moiety attached to a carboxylic acid chain. The reaction of such a precursor with an appropriate amine would lead to a pyrrole-substituted carboxylic acid.

Furan-2,3-diones can serve as versatile starting materials for the synthesis of various heterocyclic compounds, including pyrrole-2,3-diones. Research has shown that 4-aroyl-5-aryl-furan-2,3-diones can react with ureas to yield pyrrole-2,3-dione derivatives. While this specific example does not directly lead to a carboxylic acid-substituted pyrrole, it demonstrates a pathway for constructing the pyrrole ring from a furan precursor. Further functional group transformations would be necessary to introduce the desired butanoic acid side chain.

Intramolecular cyclization reactions are a powerful tool for the synthesis of fused heterocyclic systems, such as pyrrolizines. These scaffolds can be considered bicyclic analogues of pyrroles. Methodologies often involve the cyclization of N-alkenyl or N-alkynyl amine precursors. For instance, the intramolecular cyclization of unsaturated amines can lead to the formation of the pyrrolizidine (B1209537) core. While not a direct route to this compound, these strategies are relevant in the broader context of synthesizing complex molecules containing a pyrrole or a related pyrrolidine (B122466) ring, which could potentially be derivatized to introduce a carboxylic acid function.

Synthetic Routes for the Introduction of the Butanoic Acid Moiety

Attaching the 3-methyl-3-butanoic acid side chain to the pyrrole nitrogen can be achieved through two primary strategic approaches: direct functionalization of a pre-formed pyrrole ring or construction of the pyrrole ring from a precursor already containing the desired side chain.

The most direct method for synthesizing N-substituted pyrroles is the alkylation of pyrrole itself. This typically involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile. For the synthesis of this compound, a potential route is the conjugate addition (Michael addition) of the pyrrolide anion to an α,β-unsaturated ester, such as ethyl 3-methylcrotonate. This would be followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Another approach involves the reaction of pyrrole with a halo-functionalized butanoic acid ester, for example, ethyl 3-bromo-3-methylbutanoate, in the presence of a base. The reaction proceeds via an SN2 mechanism to form the N-C bond. Subsequent ester hydrolysis then furnishes the final product. The choice of base and solvent is critical to optimize yields and minimize side reactions.

Table 1: Representative N-Alkylation Strategies for Pyrrole

Electrophile Precursor Base General Reaction Type Product Type
Ethyl 3-methylcrotonate NaH, KH Michael Addition N-substituted pyrrole ester

An alternative to functionalizing a pre-existing pyrrole is to construct the heterocyclic ring from acyclic precursors where the butanoic acid moiety is already in place. The Paal-Knorr synthesis is a classical and highly effective method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.org

In a synthetic plan for this compound, the key amine precursor would be an ester of 4-amino-3-methylbutanoic acid. This amine can be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its equivalent, 2,5-dimethoxytetrahydrofuran, under acidic conditions to induce cyclization and dehydration, thereby forming the pyrrole ring. beilstein-journals.org The final step would be the hydrolysis of the ester to the carboxylic acid. This strategy allows for the synthesis of diverse N-substituted pyrroles by varying the primary amine component.

Strategies for Stereoselective Introduction of the Methyl Group at C3

The specific target molecule, this compound, possesses a quaternary carbon atom at the C3 position of the butanoic acid chain. This carbon is bonded to a methyl group, a pyrrole ring, a methylene (B1212753) group (C2), and a methyl group from the carbon backbone (C4). As this C3 carbon is not a stereocenter, strategies for stereoselective synthesis are not applicable to its formation.

However, for analogous compounds that do possess a chiral center, such as 3-(1H-pyrrol-1-yl)pentanoic acid or 2-methyl-3-(1H-pyrrol-1-yl)propanoic acid, several stereoselective strategies can be employed. These methods are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials. For instance, a chiral amino acid could be elaborated to form the butanoic acid backbone before the pyrrole ring is formed or attached.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, an asymmetric Michael addition to an α,β-unsaturated precursor could establish the desired stereocenter.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of complex pyrrolidine analogues. nih.gov

Emerging Reaction Conditions and Catalytic Systems in Pyrrole-Butanoic Acid Synthesis

Modern synthetic chemistry has seen a shift towards more efficient, atom-economical, and environmentally benign methodologies. The synthesis of pyrrole derivatives has benefited greatly from these advancements, particularly through the development of novel catalytic systems and one-pot reaction protocols.

Transition metal catalysis offers powerful tools for the construction of the pyrrole ring and for forming the crucial C-N bond. nih.gov

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, can be used to couple pyrrole with a suitably functionalized butanoic acid derivative. organic-chemistry.org Similarly, Pd-catalyzed oxidative approaches can construct polysubstituted pyrroles from N-homoallylic amines and boronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

Rhodium and Zinc catalysts have been shown to effectively catalyze the synthesis of substituted pyrroles from dienyl azides at room temperature, providing a mild and efficient pathway. organic-chemistry.org

Cobalt-pincer complexes have been developed for the acceptorless dehydrogenative coupling of diols and primary amines to generate 1,2,5-substituted pyrroles, with water and hydrogen gas as the only by-products, representing a highly sustainable approach. chemistryviews.org

Table 2: Examples of Metal-Catalyzed Pyrrole Synthesis

Metal Catalyst Reactants Reaction Type Key Advantage
Palladium (Pd) N-homoallylic amines, Arylboronic acids Oxidative Cyclization Cascade bond formation organic-chemistry.org
Rhodium (Rh) / Zinc (Zn) Dienyl azides Cyclization Mild, room temperature conditions organic-chemistry.org

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. bohrium.comrsc.org This approach reduces waste, saves time, and often allows for the rapid assembly of complex molecules from simple starting materials. bohrium.comorientjchem.org

The synthesis of pyrrole derivatives is particularly well-suited to MCR strategies. Various methodologies have been developed, often involving the condensation of amines, dicarbonyl compounds, and other building blocks. bohrium.comsemanticscholar.org For instance, a four-component reaction involving an aromatic amine, an arylglyoxal, a dialkyl acetylenedicarboxylate, and Meldrum's acid can produce polysubstituted pyrroles in excellent yields in a single step. semanticscholar.org Such strategies offer a powerful platform for creating libraries of pyrrole-containing compounds for biological screening. These protocols are attractive from an environmental and economic perspective due to their high synthetic efficiency. rsc.org

Solvent-Free and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact and enhance efficiency. scispace.com The synthesis of this compound and its analogues is an area where such principles can be applied, focusing on the reduction of hazardous waste, energy consumption, and the use of eco-friendly materials. semanticscholar.orgiastate.edu Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the development of continuous flow processes. researchgate.netsyrris.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. The result is a dramatic reduction in reaction times—often from hours to minutes—improved product yields, and enhanced purity. pensoft.netbeilstein-journals.org

In the context of pyrrole synthesis, microwave irradiation has been successfully applied to classical methods like the Paal-Knorr and Clauson-Kaas reactions. pensoft.net For instance, the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines can be achieved in solvent-free conditions under microwave heating. One study demonstrated that using manganese nitrate (B79036) as a catalyst at 120°C, the reaction time could be shortened to just 20 minutes. pensoft.net Another report highlighted a solvent-free Clauson-Kaas synthesis of sulfonylpyrroles at 150°C, with reaction times between 30 and 60 minutes. pensoft.net

The efficiency of microwave-assisted synthesis is often significantly higher than conventional methods. A comparative study for the synthesis of certain pyrrole-based hydrazides showed a yield increase from 55-85% with conventional heating (requiring 96 hours) to 87-94% with microwave assistance (completed in 1 hour). mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrole Hydrazide Intermediate mdpi.com
MethodReaction TimeYield (%)
Conventional Heating96 hours55 - 85%
Microwave Irradiation1 hour87 - 94%

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides another green alternative for chemical synthesis. researchgate.net The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.netresearchgate.net This method is known for its high yields, short reaction times, and mild operating conditions. researchgate.net

Ultrasound-assisted synthesis of pyrrole derivatives has been effectively demonstrated, often under solvent-free conditions or using water as a green solvent. researchgate.netsemanticscholar.org A modified Paal-Knorr synthesis of substituted pyrroles using zirconium chloride as a catalyst was accomplished with ultrasound irradiation, providing good to excellent yields in short reaction times. researchgate.net Similarly, the synthesis of pyrazolyl pyrrole derivatives has been achieved through a one-pot, multicomponent reaction under solvent-free ultrasound conditions. aip.org In one case, a cyclization reaction that took 8 hours to achieve a 70% yield at room temperature was completed in just 5 minutes with a 96% yield under ultrasound irradiation, highlighting the dramatic rate enhancement. aip.org

Table 2: Effect of Ultrasound on a Pyrrole Cyclization Reaction aip.org
ConditionReaction TimeYield (%)
Room Temperature (No Ultrasound)8 hours70%
Ultrasound Irradiation5 minutes96%

Solvent-Free and Continuous Flow Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry. Many microwave and ultrasound-assisted reactions for pyrrole synthesis can be performed under solvent-free ("neat") conditions. pensoft.netaip.orgbeilstein-journals.org This approach not only prevents pollution but also simplifies the work-up procedure, as the product can often be isolated by simple filtration or recrystallization. semanticscholar.orgmdpi.com For example, the synthesis of N-substituted pyrroles has been reported using bismuth nitrate as a catalyst under solvent-free and ultrasound conditions at room temperature. beilstein-journals.org

Continuous flow chemistry, utilizing microreactors, represents a paradigm shift from traditional batch processing. syrris.com This technology offers superior control over reaction parameters, enhanced safety, and high efficiency. syrris.com A one-step continuous flow synthesis for pyrrole-3-carboxylic acids has been developed. This method utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze tert-butyl esters in situ, yielding the desired carboxylic acids in a single microreactor. syrris.com This integrated approach is highly atom-economical and environmentally friendly due to the reduction of waste streams. syrris.com Such a strategy is directly applicable to the synthesis of analogues of this compound, providing a sustainable and scalable manufacturing route. rsc.org

Reaction Mechanisms and Inherent Reactivity of 3 Methyl 3 1h Pyrrol 1 Yl Butanoic Acid Scaffolds

Mechanistic Pathways Governing Pyrrole (B145914) Ring Formation within Butanoic Acid Frameworks

The synthesis of N-substituted pyrroles, such as 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid, is most commonly achieved through the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org In the context of the target molecule, the primary amine would be 3-amino-3-methylbutanoic acid, which reacts with a suitable 1,4-dicarbonyl compound like succinaldehyde (B1195056) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran (B146720).

The Paal-Knorr reaction mechanism for pyrrole formation is understood to proceed through a series of nucleophilic attack, cyclization, and dehydration steps. organic-chemistry.org While specific transition state calculations for the synthesis of this compound are not available in the reviewed literature, the generally accepted pathway provides a robust model.

The reaction initiates with the nucleophilic attack of the primary amine of 3-amino-3-methylbutanoic acid on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by a second intramolecular nucleophilic attack by the nitrogen on the remaining carbonyl group. The process can be catalyzed by acid, which protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine. wikipedia.orgorganic-chemistry.org

The key cyclization step involves the formation of a five-membered ring. The exact mechanism and rate-determining step have been subject to detailed study. Research by Amarnath and coworkers demonstrated that the reaction does not proceed through an enamine intermediate before the cyclization step. Instead, the formation of a hemiaminal, followed by cyclization and subsequent dehydration steps, is the more likely pathway. organic-chemistry.org The transition state for the cyclization would involve a conformation that allows the nitrogen's lone pair to attack the second carbonyl carbon, leading to a heterocyclic intermediate. The stability of this transition state is influenced by steric and electronic factors of both reactants.

Plausible Paal-Knorr Mechanism for this compound Formation:

StepDescription
1. Amine Attack The primary amine of 3-amino-3-methylbutanoic acid attacks one of the carbonyls of the 1,4-dicarbonyl compound (e.g., succinaldehyde) to form a hemiaminal intermediate.
2. Cyclization The nitrogen of the hemiaminal performs an intramolecular nucleophilic attack on the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.
3. Dehydration The cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to form the aromatic pyrrole ring.

The primary reactive intermediates in the Paal-Knorr synthesis are iminium ions and hemiaminals. organic-chemistry.org Following the initial attack of the amine on a carbonyl group, a hemiaminal is formed. This intermediate is in equilibrium with an iminium ion after the loss of water. The cyclization can be envisioned as the attack of the nitrogen's lone pair onto the second carbonyl. The resulting cyclic intermediate, a dihydroxytetrahydropyrrole derivative, is a crucial precursor to the final pyrrole. This intermediate readily undergoes acid-catalyzed dehydration to generate the stable aromatic pyrrole ring. The presence of the carboxylic acid group on the amine reactant is not expected to significantly alter this fundamental pathway, although it may influence reaction rates and solubility.

Reactivity and Chemical Transformations of the Butanoic Acid Moiety

The butanoic acid portion of the molecule exhibits the characteristic reactivity of a carboxylic acid. The key reaction site is the carboxyl group (-COOH), which contains an electrophilic carbonyl carbon and an acidic hydroxyl proton. jackwestin.commsu.edu

Common transformations of the carboxylic acid group include:

Salt Formation: As an acid, it readily reacts with bases (e.g., NaOH, amines) to form carboxylate salts. msu.edu

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), it can be converted into the corresponding ester. libretexts.org

Amide Formation: Reaction with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. jackwestin.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-methyl-3-(1H-pyrrol-1-yl)butan-1-ol. jackwestin.com

Conversion to Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and other derivatives. libretexts.org

The pyrrole ring is generally stable under the conditions required for these transformations, allowing for selective modification of the butanoic acid moiety.

Summary of Butanoic Acid Moiety Reactions:

Reaction TypeReagentsProduct Functional Group
EsterificationR'OH, H⁺Ester (-COOR')
Amide FormationR'NH₂, DCCAmide (-CONHR')
ReductionLiAlH₄, then H₂OPrimary Alcohol (-CH₂OH)
Acyl Chloride FormationSOCl₂Acyl Chloride (-COCl)

Carboxylic Acid Functionalization and Derivative Synthesis

The carboxylic acid group is a versatile functional group that typically undergoes a variety of reactions to form derivatives such as esters, amides, and acid chlorides. Standard synthetic methodologies for these transformations are well-established in organic chemistry.

Esterification would likely proceed via Fischer esterification, involving reaction with an alcohol under acidic catalysis, or through activation of the carboxylic acid, for instance, with a carbodiimide, followed by reaction with an alcohol.

Amide synthesis would similarly be achievable through the reaction of the carboxylic acid with an amine. This transformation often requires the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond.

Table 1: Plausible, yet undocumented, derivatives of this compound

Derivative TypeGeneral ReactantPotential Product Name
EsterMethanolMethyl 3-methyl-3-(1H-pyrrol-1-yl)butanoate
AmideAmmonia (B1221849)3-Methyl-3-(1H-pyrrol-1-yl)butanamide
Acid ChlorideThionyl chloride3-Methyl-3-(1H-pyrrol-1-yl)butanoyl chloride

It is crucial to reiterate that while these reactions are textbook examples of carboxylic acid functionalization, their successful application to this compound, including optimal reaction conditions and potential side reactions involving the pyrrole ring, is not documented in the currently available literature.

Selective Reactions at the Alpha (α) and Beta (β) Positions of the Butanoic Acid Chain

The butanoic acid chain of the molecule presents two positions, alpha (α) and beta (β), where selective reactions could potentially occur.

The alpha position (C2 of the butanoic acid chain) is adjacent to the carboxylic acid. Reactions at this position, such as alpha-halogenation, are typically feasible for carboxylic acids. However, the quaternary nature of the carbon atom to which the pyrrole ring is attached (the beta-position) in this compound introduces significant steric hindrance around the alpha-protons, which would likely render typical enolate-based alpha-functionalization reactions challenging.

The beta position (C3 of the butanoic acid chain) is a quaternary carbon and, as such, lacks a hydrogen atom. Therefore, reactions that typically occur at a C-H bond at the beta-position are not possible for this molecule. The gem-dimethyl groups at this position also contribute to the steric bulk, further limiting the reactivity of the surrounding atoms.

Structural Elucidation and Advanced Characterization Methodologies for 3 Methyl 3 1h Pyrrol 1 Yl Butanoic Acid

Spectroscopic Techniques for Comprehensive Molecular Structure Confirmation

Spectroscopic methods provide detailed information about the connectivity of atoms and the types of functional groups present within a molecule. For 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to build a complete picture of its molecular architecture.

NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The pyrrole (B145914) ring protons are expected to appear in the aromatic region of the spectrum. The protons on the butanoic acid chain, including the methylene (B1212753) and methyl groups, will have characteristic chemical shifts. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the pyrrole ring would appear in the aromatic region, while the aliphatic carbons of the butanoic acid chain, including the quaternary carbon, methylene, and methyl carbons, would have distinct signals in the upfield region of the spectrum.

It is important to note that there is no fluorine in the structure of this compound, therefore ¹⁹F NMR spectroscopy is not applicable for the structural analysis of this compound.

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Pyrrole Protons6.0 - 7.5Carbonyl Carbon170 - 180
Methylene Protons (-CH₂-)2.0 - 3.0Pyrrole Carbons100 - 140
Methyl Protons (-CH₃)1.0 - 2.0Quaternary Carbon40 - 60
Carboxylic Acid Proton (-COOH)>10 (broad)Methylene Carbon (-CH₂-)30 - 50
Methyl Carbons (-CH₃)20 - 30

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is approximately 167.0946 g/mol . HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the compound within a complex mixture and for confirming its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H) or cleavage of the butanoic acid side chain. Predicted mass spectrometry data for various adducts of the molecule can be calculated and compared with experimental results. acgpubs.org

Adduct Predicted m/z
[M+H]⁺168.1019
[M+Na]⁺190.0838
[M-H]⁻166.0873

Data sourced from PubChem. acgpubs.org

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and pyrrole functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The spectrum would also exhibit characteristic peaks for the C-N stretching and C-H bending vibrations of the pyrrole ring.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)1700 - 1725
C-H stretch (Aliphatic)2850 - 3000
C-N stretch (Pyrrole)1300 - 1400
C-H bend (Pyrrole)700 - 900

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable for this analysis. The purity is determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would likely need to be derivatized to a more volatile ester form (e.g., methyl or ethyl ester) to prevent peak tailing and improve chromatographic performance. This technique can be used for both purity assessment and quantitative analysis.

By combining these advanced analytical methodologies, a complete and unambiguous structural characterization of this compound can be achieved, ensuring its identity and purity for any subsequent scientific investigation or application.

Advanced Applications and Materials Science Aspects of Pyrrole Butanoic Acid Derivatives

Incorporation into Polymer Chemistry and Development of Conducting Polymers

There is no specific research available that documents the use of 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid as a monomer in the synthesis of conducting polymers. Generally, polypyrroles are synthesized through the oxidative polymerization of pyrrole (B145914) monomers. The functional groups attached to the pyrrole ring can influence the properties of the resulting polymer, such as solubility and processability. However, the specific impact or polymerization characteristics of the 3-methyl-3-butanoic acid substituent have not been reported.

Utility as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

While the bifunctional nature of this compound (containing both a pyrrole ring and a carboxylic acid) suggests potential as a building block in organic synthesis, there are no published studies detailing its application in the construction of complex organic molecules. Its utility in this area remains theoretical and undemonstrated in the available literature.

Exploration in Supramolecular Chemistry and Engineered Self-Assembly Systems

No research has been found that explores the role of this compound in the fields of supramolecular chemistry or engineered self-assembly. The presence of a carboxylic acid group provides a potential site for hydrogen bonding, a key interaction in self-assembly, but its specific behavior and application in forming larger, organized structures have not been investigated or reported.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid?

The synthesis typically involves multi-step reactions, including pyrrole ring functionalization and carboxyl group introduction. Key steps may include:

  • Condensation reactions between pyrrole derivatives and keto-acids.
  • Acid-base extraction for purification, followed by recrystallization using ethanol/water mixtures to enhance purity .
  • TLC monitoring (e.g., CH₃Cl-EtOH 10:1 solvent system) to track reaction progress .

Q. How is the structural identity of this compound confirmed in laboratory settings?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring substitution patterns. For example, HMBC correlations can resolve ambiguities in pyrrole ring attachments .
  • Mass Spectrometry (MS) : High-resolution MS (HRESIMS) to verify molecular formulas (e.g., C₁₂H₁₇NO₄ for structural isomers) .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound?

  • In vitro assays : Anti-microbial activity against Mycobacterium tuberculosis (MTB) is assessed via growth inhibition studies at concentrations like 200 mg/L, with mechanisms involving modulation of heat shock proteins or granulysin expression .
  • Molecular docking : Computational modeling to predict interactions with biological targets (e.g., enzyme active sites), supported by in vitro validation .

Q. How do structural modifications influence its pharmacological profile?

  • Substituent effects : Electron-withdrawing groups (e.g., bromophenyl in related compounds) enhance stability and target affinity .
  • Ring size comparison : Analogues with azepane (7-membered ring) vs. pyrrolidine (5-membered) show distinct steric and electronic properties, impacting bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like solvent (DMSO vs. aqueous) and bacterial strains (e.g., MTB H37Rv vs. clinical isolates) .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity measurements .

Q. What strategies optimize yield and purity during synthesis?

  • Temperature control : Maintaining 11.5–30°C during critical steps to prevent side reactions .
  • Crystallization optimization : Adjusting ethanol/water ratios to improve crystal formation for high-purity isolates .

Comparative and Mechanistic Insights

Q. How does this compound compare to structurally related compounds?

  • Anti-MTB activity : Compared to 4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid, the methyl group at position 3 may reduce solubility but enhance membrane penetration .
  • Reactivity differences : Unlike morpholine or piperidine analogues, the pyrrole ring lacks basic nitrogen, altering pH-dependent reactivity .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Column chromatography may be impractical; alternatives like centrifugal partition chromatography (CPC) are explored .
  • Stability testing : Accelerated degradation studies under varying pH and temperature to identify storage conditions .

Methodological Resources

  • Spectral databases : Reference NMR shifts from structurally validated pyrrole derivatives (e.g., δC 64.5 for ethoxymethyl groups) .
  • Bioactivity protocols : Standardized MTB inhibition assays as per Journal of Pharmacy and Pharmacology .

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